molecular formula C12H11F3O B1324740 Cyclobutyl 2-trifluoromethylphenyl ketone CAS No. 53342-41-9

Cyclobutyl 2-trifluoromethylphenyl ketone

Cat. No. B1324740
CAS RN: 53342-41-9
M. Wt: 228.21 g/mol
InChI Key: KSQNQLBPNZLZQU-UHFFFAOYSA-N
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Description

Cyclobutyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 53342-41-9 and a linear formula of C12H11F3O . It has a molecular weight of 228.21 .


Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as Cyclobutyl 2-trifluoromethylphenyl ketone, involves a sequential C-H/C-C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C cleavage/functionalization to produce valuable cis-γ- (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .


Molecular Structure Analysis

The IUPAC name for Cyclobutyl 2-trifluoromethylphenyl ketone is cyclobutyl[2-(trifluoromethyl)phenyl]methanone . The InChI Code is 1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 .


Physical And Chemical Properties Analysis

Cyclobutyl 2-trifluoromethylphenyl ketone has a molecular weight of 228.21 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Oxidation of Cyclohexane

A comprehensive review on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil discusses various catalysts and reaction conditions used for cyclohexane oxidation. This process is crucial for the industrial manufacture of cyclohexanol and cyclohexanone, key feedstocks for nylon production. Metal and metal oxide loaded silica catalysts show high selectivity and conversion rates for cyclohexane oxidation, highlighting the importance of catalyst choice in ketone production processes (Abutaleb & Ali, 2021).

N-Heterocyclic Silylene Complexes in Catalysis

The review on N-heterocyclic silylene (NHSi) transition metal complexes in catalytic transformations, including ketone hydrosilylation, sheds light on the emerging role of NHSi complexes in novel catalytic processes. This research highlights the potential for new families of catalysts based on NHSis, which could have implications for the synthesis and manipulation of ketones like Cyclobutyl 2-trifluoromethylphenyl ketone (Blom, Gallego, & Driess, 2014).

Ketone Homologation Reaction

The review on the homologation reaction of ketones with diazo compounds provides insights into how diazoalkanes, aryldiazomethanes, and other diazo compounds are added to ketones to afford homologated ketones. This process, which can be catalyzed by various promoters or catalysts, offers a pathway to modify or create new ketone compounds, potentially including Cyclobutyl 2-trifluoromethylphenyl ketone (Candeias, Paterna, & Gois, 2016).

Bio-Based Cycloalkanes

Research on the conversion of biomass-derived small molecules to cycloalkanes discusses the development of sustainable routes for producing high-density cycloalkanes from renewable sources. This work is particularly relevant for the development of bio-based fuels but also highlights the broader potential of cycloalkanes and related ketones in sustainable chemistry applications (Muldoon & Harvey, 2020).

properties

IUPAC Name

cyclobutyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNQLBPNZLZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642539
Record name Cyclobutyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-trifluoromethylphenyl ketone

CAS RN

53342-41-9
Record name Cyclobutyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53342-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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